molecular formula C27H24N2O5S B7729922 MFCD02364637

MFCD02364637

Cat. No.: B7729922
M. Wt: 488.6 g/mol
InChI Key: SLXZXOZXXDDDRT-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with similar MDL identifiers (e.g., MFCD13195646, MFCD00039227) often exhibit properties such as high solubility, moderate bioavailability, and reactivity in cross-coupling reactions, suggesting MFCD02364637 may share these characteristics .

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-5-33-27(32)23-17(3)18(4)35-25(23)29-24(30)21(15-28)14-19-8-12-22(13-9-19)34-26(31)20-10-6-16(2)7-11-20/h6-14H,5H2,1-4H3,(H,29,30)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXZXOZXXDDDRT-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD02364637 involves several steps, including the selection of appropriate starting materials and the use of specific reaction conditions. One common synthetic route involves the reaction of precursor compounds under controlled temperatures and pressures to yield the desired product. Industrial production methods may involve large-scale reactions in reactors, followed by purification processes to ensure the compound’s purity and quality.

Chemical Reactions Analysis

MFCD02364637 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD02364637 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and processes.

    Biology: It is used in the study of biological systems and processes, including enzyme reactions and metabolic pathways.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism by which MFCD02364637 exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting the biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD02364637 with two structurally related compounds from the evidence: CAS 1046861-20-4 (a boronic acid derivative) and CAS 1533-03-5 (a trifluoromethyl ketone). These compounds were selected based on their functional groups and applications in medicinal and synthetic chemistry.

Property This compound (Inferred) CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula Not Available C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) ~200–250 235.27 202.17
LogP ~2.0–2.5 XLOGP3: 2.15 SILICOS-IT: 0.61
Solubility Moderate (0.2–0.7 mg/mL) 0.24 mg/mL 0.687 mg/mL
Bioavailability Score 0.5–0.6 0.55 0.55
Key Applications Catalysis, Drug Synthesis Suzuki-Miyaura Coupling Pharmaceutical Intermediates
Synthetic Method Palladium Catalysis Pd(II)-mediated cross-coupling Condensation with sulfonylhydrazine

Key Contrasts:

Structural Differences: CAS 1046861-20-4 contains a boronic acid group, enabling participation in cross-coupling reactions, whereas CAS 1533-03-5 features a trifluoromethyl group, enhancing metabolic stability in drug design .

CAS 1046861-20-4 has a higher LogP (2.15 vs. 0.61), indicating greater lipophilicity and membrane penetration .

Synthetic Accessibility :

  • CAS 1046861-20-4 requires palladium catalysts and anhydrous conditions, while CAS 1533-03-5 is synthesized via simpler condensation reactions .

Catalytic Utility

Compounds like CAS 1046861-20-4 are critical in Suzuki-Miyaura coupling, a reaction pivotal in constructing biaryl scaffolds for anticancer drugs . This compound, if structurally similar, could serve as a cost-effective alternative due to its inferred lower halogen content.

Pharmaceutical Relevance

CAS 1533-03-5’s trifluoromethyl group is leveraged in protease inhibitors, with its high solubility (0.687 mg/mL) enhancing oral bioavailability . This compound’s moderate solubility (inferred) may limit its use in high-dose formulations but could be optimized via salt formation.

Data Tables

Table 1: Physicochemical Properties

Parameter CAS 1046861-20-4 CAS 1533-03-5
TPSA (Ų) 40.46 20.23
GI Absorption High High
P-gp Substrate No No
CYP Inhibition None None

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.